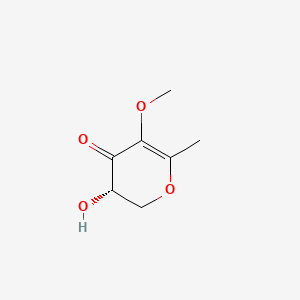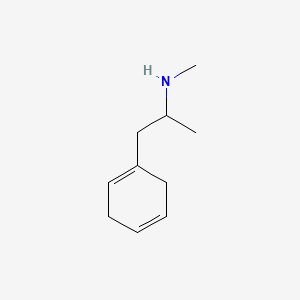
2-(5-Bromopyrimidin-2-yl)propan-2-ol
Overview
Description
2-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.063 g/mol It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromopyrimidine with isopropanol under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(5-Bromopyrimidin-2-yl)propan-2-ol may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like Pd/C (Palladium on carbon) or CuI (Copper(I) iodide).
Oxidation: Oxidizing agents like PCC, KMnO4, or H2O2 (Hydrogen peroxide).
Reduction: Reducing agents like LiAlH4, NaBH4, or catalytic hydrogenation using H2 and Pd/C.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyrimidinol: Similar structure but lacks the propanol group, leading to different reactivity and applications.
5-Bromo-2-iodopyrimidine: Contains an additional iodine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-(5-Bromopyrimidin-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQILHYEBYWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile](/img/structure/B570127.png)









